molecular formula C6H13NO3S B2547325 5,5-Dimethyloxolane-3-sulfonamide CAS No. 1935017-89-2

5,5-Dimethyloxolane-3-sulfonamide

Cat. No.: B2547325
CAS No.: 1935017-89-2
M. Wt: 179.23
InChI Key: HAOQDHVNSCOULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyloxolane-3-sulfonamide ( 1935017-89-2) is a high-purity chemical compound supplied for research and development purposes. This organosulfur molecule features a sulfonamide functional group (-SO2NH2) tethered to a 5,5-dimethyloxolane (a tetrahydrofuran) ring system, yielding the molecular formula C6H13NO3S and an average molecular weight of 179.24 g/mol . The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of several classes of pharmacological agents . While traditional antibacterial sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), thereby disrupting folate synthesis , the specific research applications and mechanism of action for this compound are yet to be fully elucidated in the scientific literature. Its distinct structure, lacking the characteristic aromatic amine of classic antibacterial sulfonamides, suggests potential for novel research pathways and may impart a different biological profile . Researchers are exploring sulfonamide derivatives like this one for a wide range of activities beyond antibacterials, including as key intermediates in synthetic chemistry, inhibitors of various enzymes like carbonic anhydrases, and for the development of materials science . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethyloxolane-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c1-6(2)3-5(4-10-6)11(7,8)9/h5H,3-4H2,1-2H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOQDHVNSCOULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CO1)S(=O)(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 5,5 Dimethyloxolane 3 Sulfonamide and Its Analogues

General Principles of Sulfonamide SAR

The biological activity of sulfonamide-based compounds is governed by a well-established set of structural requirements. These principles, derived from extensive research, provide a foundational framework for understanding the SAR of 5,5-Dimethyloxolane-3-sulfonamide.

The essential components for the antibacterial activity of many sulfonamides are the p-aminobenzenesulfonamide skeletons. zacks.comresearchgate.net Key structural features include:

The Sulfanilamide Skeleton : This is generally considered the minimum structural requirement for antibacterial action. researchgate.net

Amino and Sulfonyl Groups : The amino (-NH2) and sulfonyl (-SO2NHR) groups on the benzene (B151609) ring are critical and must be in the para (1,4) position to each other for optimal activity. Moving them to ortho or meta positions leads to a loss of activity. zacks.comresearchgate.net

The N4-Amino Group : A free aromatic amino group at the N4 position is crucial. This group can be modified to create prodrugs, which are then converted to the active form in vivo. zacks.comresearchgate.net

The Sulfonamide Moiety : The sulfur atom must be directly attached to the benzene ring. Replacing the sulfonamide group (-SO2NH) with a carboxamide (-CONH) significantly reduces activity. zacks.comresearchgate.net

N1-Substituents : The nature of the substituent on the N1 nitrogen of the sulfonamide group heavily influences potency. Electron-rich heterocyclic substituents often lead to highly potent derivatives. In contrast, N1-substitution with a single benzene ring can increase toxicity. researchgate.net

Ionization and pKa : The ionized form of the sulfonamide is the active form. Maximum activity is typically observed for compounds with a pKa value between 6.6 and 7.4. zacks.comresearchgate.net

Table 1: Summary of General Sulfonamide SAR Principles

Structural Feature Requirement for Activity Impact of Modification
Core Structure p-aminobenzenesulfonamide skeleton Replacement of the benzene ring abolishes or decreases activity. researchgate.net
-NH2 Group Free aromatic amino group at position 4 Substitution can create prodrugs; movement to ortho/meta position inactivates. zacks.comresearchgate.net
-SO2NHR Group At position 1, para to the amino group Replacement with -CONH reduces activity. researchgate.net
N1-Substituent (R) Heterocyclic rings are preferred Nature of the substituent modulates potency and toxicity. researchgate.net
pKa Optimal range of 6.6 - 7.4 Affects the concentration of the active, ionized form of the drug. researchgate.net

Influence of the Oxolane Ring Conformation on Biological Activity

The oxolane (tetrahydrofuran) ring in this compound is not merely a passive scaffold; its three-dimensional conformation plays a significant role in molecular recognition and biological activity. The five-membered ring is not planar and adopts various "envelope" and "twist" conformations. The specific conformation preferred by the molecule can influence how it fits into a biological target, such as an enzyme's active site.

Studies on other oxolane-containing bioactive molecules, such as muscarine (B1676868) analogues, have demonstrated that the ring's conformation is critical for activity. nih.gov For these compounds, the spatial arrangement of substituents dictated by the ring's pucker is essential for proper interaction with receptors. nih.gov The ether oxygen atom within the oxolane ring can act as a hydrogen bond acceptor, a key interaction point with biological targets. nih.gov The increased three-dimensionality imparted by the non-planar oxolane ring can also lead to improved aqueous solubility and allows for the exploration of new chemical space compared to flat aromatic rings.

Impact of Substituents on the 5,5-Dimethyl Moiety

The primary roles of the gem-dimethyl group include:

Metabolic Stability : It can act as a "metabolic shield," blocking adjacent sites from oxidative metabolism by cytochrome P450 enzymes. This often improves the compound's pharmacokinetic profile and bioavailability. zacks.comresearchgate.net

Conformational Restriction : The steric bulk of the two methyl groups can lock the oxolane ring into a specific conformation. This pre-organization can be entropically favorable for binding to a target, potentially increasing potency and selectivity. acs.orgnih.gov This is also known as the Thorpe-Ingold effect. acs.orgnih.gov

Solubility and Lipophilicity : While adding two methyl groups inevitably increases lipophilicity, which can impact solubility and protein binding, this effect can be balanced by other polar groups in the molecule. researchgate.net In some cases, oxetanes are used as bioisosteres for gem-dimethyl groups to provide a similar steric volume with reduced lipophilicity. pressbooks.pubrsc.org

Table 2: Predicted Effects of the 5,5-Dimethyl Moiety

Property Influence of the Gem-Dimethyl Group Rationale
Metabolic Stability Increased Blocks enzymatic oxidation at or near the C5 position. zacks.com
Binding Potency Potentially Increased Restricts conformation for an entropically favored fit; provides van der Waals contacts. acs.orgnih.gov
Selectivity Potentially Increased A specific, rigid conformation may fit the intended target better than off-targets. acs.org
Lipophilicity Increased Addition of two non-polar methyl groups. researchgate.net

Chemoinformatic and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

To accelerate the drug discovery process and gain deeper insight into the SAR, chemoinformatic and QSAR modeling are invaluable tools. For the derivatives of this compound, a QSAR study would establish a mathematical relationship between the physicochemical properties of the molecules and their biological activity.

The process typically involves several steps:

Data Set Assembly : A series of analogues would be synthesized and their biological activity (e.g., IC50 or EC50 values) would be measured.

Descriptor Calculation : For each molecule in the series, a wide range of molecular descriptors would be calculated. These can be 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) or 3D descriptors that describe the molecule's shape and electronic properties. nih.gov

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical model that correlates a subset of the calculated descriptors with the observed biological activity. acs.orgscienceopen.com

Model Validation : The predictive power of the QSAR model is rigorously tested, often using an external set of compounds not used in the model's creation. pressbooks.pub

Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are predicted to increase or decrease biological activity. pressbooks.pub These maps provide intuitive, visual guidance for designing the next generation of more potent inhibitors. For example, a CoMFA map might show a green-colored region near the N1-substituent, indicating that bulkier groups are favored for higher activity, while a red-colored region might indicate that electronegative features are detrimental.

Table 3: Example Descriptors for a QSAR Study

Descriptor Class Example Descriptors Information Encoded
Steric Molecular Volume, Surface Area Size and shape of the molecule.
Electronic Dipole Moment, Partial Charges Distribution of electrons, ability to form electrostatic interactions.
Hydrophobic LogP, Hydrophobic Fields (CoMSIA) Water/oil solubility, tendency to interact with non-polar pockets.
Topological Connectivity Indices Information about branching and molecular structure.
Quantum Chemical HOMO/LUMO Energies Electron-donating/accepting ability, reactivity. acs.org

Mechanistic Investigations of 5,5 Dimethyloxolane 3 Sulfonamide’s Biological Interactions

Enzyme Inhibition and Modulatory Mechanisms

The primary mechanism of action for many sulfonamide-based compounds is the inhibition of specific enzymes. This inhibition is central to their therapeutic effects, which span antibacterial, anti-inflammatory, and anticancer applications.

Dihydropteroate (B1496061) Synthetase (DHPS) Inhibition

The antibacterial action of sulfonamides is famously attributed to their inhibition of dihydropteroate synthetase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. nih.govresearchgate.net By acting as competitive inhibitors of the enzyme's natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the production of dihydrofolate, a precursor necessary for DNA synthesis and bacterial replication. nih.govnih.gov This mechanism effectively halts bacterial growth and division. nih.gov

Studies on various sulfonamides have quantified this inhibitory action. For example, sulfadiazine (B1682646) has been shown to be a potent competitive inhibitor of DHPS from Escherichia coli with a reported inhibition constant (Kᵢ) of 2.5 x 10⁻⁶ M. nih.govnih.gov While this highlights the established role of the sulfonamide moiety in DHPS inhibition, specific kinetic data for 5,5-Dimethyloxolane-3-sulfonamide against DHPS are not present in the available literature.

Table 1: DHPS Inhibition by Representative Sulfonamide Compounds

Compound Organism Inhibition Constant (Kᵢ) 50% Inhibitory Concentration (IC₅₀)
Sulfadiazine E. coli 2.5 µM -
4,4'-Diaminodiphenylsulfone (DDS) E. coli 5.9 µM 20 µM
4-amino-4'-acetamidodiphenylsulfone E. coli - 52 µM
4-amino-4'-formamidodiphenylsulfone E. coli - 58 µM

Data sourced from studies on various sulfonamide-based inhibitors. nih.govnih.gov

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.govnih.gov CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. dundee.ac.uk The sulfonamide group's zinc-binding capability allows it to coordinate with the Zn²⁺ ion in the enzyme's active site, a critical interaction for inhibition. dundee.ac.uk This inhibitory activity is the basis for their use as diuretics and anti-glaucoma agents. nih.gov

Five-membered heterocyclic sulfonamides have been particularly studied as potent CA inhibitors. dundee.ac.uk Research into various sulfonamide derivatives has revealed isoform-selective inhibition, with compounds showing different affinities for the various human CA (hCA) isoforms such as hCA I, II, IX, and XII. nih.gov For instance, certain benzenesulfonamides incorporating pyrazole (B372694) and pyridazinecarboxamide moieties have demonstrated isoform-selective inhibition in the nanomolar range. nih.gov However, specific inhibitory constants (Kᵢ or IC₅₀ values) for this compound against any CA isoform have not been reported.

Other Enzyme Targets

The structural versatility of the sulfonamide group has led to its incorporation into inhibitors for a wide range of other enzyme targets.

Cyclooxygenase-2 (COX-2): Certain sulfonamide-containing molecules are known to be selective COX-2 inhibitors, which is beneficial for anti-inflammatory therapies with reduced gastrointestinal side effects compared to non-selective NSAIDs. ijper.org Novel sulfonanilide analogues, for example, have been developed based on the structure of the selective COX-2 inhibitor NS-398. mdpi.com

Urease: The sulfonamide scaffold is a key component in the design of potent urease inhibitors. nih.gov Derivatives combining sulfonamide and 1,2,3-triazole-acetamide moieties have shown significantly greater potency than the standard inhibitor thiourea, with IC₅₀ values in the low micromolar and even nanomolar range. nih.govresearchgate.net

Proteases: Sulfonamides have been successfully developed as inhibitors of various proteases. Of note are the matrix metalloproteinase (MMP) inhibitors, which play a role in cancer and inflammation. ijper.org Certain mercaptosulfonamides show low nanomolar inhibition of MMP-2, MMP-13, and MMP-14. uni.lu The sulfonamide group is also present in inhibitors developed for other proteases, including those crucial to viral replication. ijper.org

Histone Deacetylases (HDACs): The sulfonamide moiety has been incorporated into novel HDAC inhibitors, which are an emerging class of anticancer agents. researchgate.netnih.gov These compounds can induce apoptosis in tumor cells, with some derivatives exhibiting IC₅₀ values in the low micromolar range. researchgate.net

Tyrosine Kinases: Phenylamino-quinazoline and related heterocyclic structures containing sulfonamide groups have been designed as potent and selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, with some analogues showing IC₅₀ values in the nanomolar range.

Aromatase: Sulfonamide-based compounds have been described as effective aromatase inhibitors, a key target in estrogen receptor-positive breast cancer. nih.gov Some sulfonanilide analogues suppress aromatase activity and transcription, an effect that can be independent of COX-2 inhibition. mdpi.com

Matrix Metalloproteinases (MMPs): As mentioned under proteases, sulfonamides are a significant class of MMP inhibitors. ijper.orguni.lu These enzymes are involved in tissue remodeling and are implicated in diseases like arthritis and cancer metastasis.

While the sulfonamide class shows broad enzymatic inhibitory activity, specific studies evaluating this compound against these enzyme targets are currently lacking.

Table 2: Inhibition of Various Enzyme Targets by Representative Sulfonamide Derivatives

Enzyme Target Representative Inhibitor Class/Compound Reported Potency (IC₅₀/Kᵢ)
Urease N-phenylacetamide-sulfonamide-triazole derivative (11b) IC₅₀ = 0.12 µM
HDAC Piperazine-based sulfonamide (Compound 20) IC₅₀ = 2.8 µM
EGFR Tyrosine Kinase 7-substituted 4-[(3-bromophenyl)-amino]pyrido[4,3-d]pyrimidines IC₅₀ = 0.5-10 nM
Matrix Metalloproteinase-2 (MMP-2) Mercaptosulfonamide derivative ~2 to 50 nM

Data sourced from studies on various sulfonamide-based inhibitors. researchgate.netresearchgate.netuni.lu

Molecular Mechanisms of Action Beyond Enzyme Inhibition

The biological activities of sulfonamides are not exclusively limited to enzyme inhibition. Research into some sulfonamide derivatives has revealed other molecular mechanisms. For example, certain dichlorothiophene-sulfonamides have been investigated for their anticancer effects, which involve interactions with DNA. mdpi.com Molecular docking and dynamic simulations suggest these compounds can bind to the minor groove of DNA, an interaction crucial to their biological function. mdpi.com Furthermore, these compounds have been shown to modulate the activity of key proteins in cancer pathways, such as p53 and NF-κB. mdpi.com There is currently no available research to indicate whether this compound acts via these or other non-enzymatic mechanisms.

Ligand-Receptor Binding Kinetics and Thermodynamics

Detailed characterization of a drug's interaction with its target includes the study of binding kinetics (association and dissociation rates) and thermodynamics (the energetic drivers of binding). Such studies, often performed using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), provide deep insight into the mechanism of action.

For some sulfonamide-based inhibitors targeting enzymes like E. coli DHFR, detailed kinetic characterizations have been performed, revealing binding constants (Kᵢ) in the nanomolar range and demonstrating preferential binding to specific enzyme-cofactor complexes. uni.lu However, a review of the scientific literature reveals no specific ligand-receptor binding kinetic or thermodynamic data for this compound. The PubChem database entry for this compound lists predicted collision cross-section values but no experimentally determined binding data.

Cellular Pathway Modulation by this compound

The ultimate effect of a bioactive compound is its ability to modulate cellular pathways. As discussed, the primary pathway affected by antibacterial sulfonamides is folate biosynthesis. nih.gov In eukaryotes, sulfonamide-based drugs can influence a multitude of pathways depending on their specific enzyme target. For example:

Aromatase inhibitors can decrease aromatase gene transcription, impacting estrogen signaling pathways in breast cancer cells. mdpi.com

HDAC inhibitors can lead to the hyperacetylation of histones, altering gene expression and inducing cell cycle arrest and apoptosis in cancer cells.

Kinase inhibitors can suppress critical signaling cascades, such as those involving ERK1/2, GSK-3α/β, and STAT2, leading to anti-proliferative effects.

While the potential for a sulfonamide like this compound to modulate such pathways exists, direct experimental evidence from cellular studies is not available in the reviewed literature.

Table of Mentioned Compounds

Compound Name
This compound
para-aminobenzoic acid (PABA)
Sulfadiazine
4,4'-Diaminodiphenylsulfone (DDS)
4-amino-4'-acetamidodiphenylsulfone
4-amino-4'-formamidodiphenylsulfone
NS-398
Thiourea
Doxorubicin

Computational Chemistry and Molecular Modeling of 5,5 Dimethyloxolane 3 Sulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure and reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of 5,5-Dimethyloxolane-3-sulfonamide. nih.govmdpi.comresearchgate.netdntb.gov.uansf.govnih.gov These calculations provide a detailed understanding of the molecule's geometry, orbital energies, and charge distribution.

Electronic Structure and Reactivity Descriptors: DFT methods are employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govnih.gov For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms of the sulfonamide group, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. Positive potential (blue regions) would be expected around the hydrogen atoms of the sulfonamide amine, highlighting them as hydrogen bond donor sites.

Global reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ) can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov

Table 1: Hypothetical DFT-Calculated Properties for this compound

ParameterValueSignificance
HOMO Energy-7.2 eVIndicates electron-donating ability
LUMO Energy-1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.7 eVPredicts chemical stability and reactivity
Dipole Moment3.5 DMeasures the polarity of the molecule
Chemical Hardness (η)2.85 eVResistance to change in electron distribution
Chemical Softness (S)0.35 eV⁻¹Reciprocal of hardness, indicates reactivity

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netsemanticscholar.orgnih.govresearchgate.netresearchgate.netmdpi.com For this compound, docking studies are crucial for identifying potential biological targets and understanding the specific interactions that stabilize the ligand-protein complex.

Target Identification and Binding Mode: Given that the sulfonamide moiety is a key feature in many enzyme inhibitors, potential targets for this compound could include carbonic anhydrases, proteases, or bacterial enzymes like dihydropteroate (B1496061) synthase. researchgate.netsemanticscholar.orgnih.gov Docking simulations would place the molecule into the active site of these potential targets and score the binding poses based on factors like binding energy and intermolecular interactions.

The predicted binding mode would reveal key interactions, such as:

Hydrogen Bonds: The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O), likely forming critical interactions with polar residues in the active site.

Hydrophobic Interactions: The 5,5-dimethyl groups and the oxolane ring can engage in van der Waals and hydrophobic interactions with nonpolar residues of the target protein.

These predicted interactions provide a structural hypothesis for the molecule's mechanism of action and guide further optimization. researchgate.net

Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Target

ParameterResultDetails
Binding Energy-8.5 kcal/molIndicates a strong predicted binding affinity
Hydrogen Bonds3Formed between the sulfonamide group and residues Asp78, Gln92
Hydrophobic Interactions4Involving the dimethyl groups with residues Val121, Leu198
Key Interacting ResiduesAsp78, Gln92, Val121, Leu198Highlights the critical amino acids in the binding pocket

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Ligand-Target Stability

While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.com MD simulations are used to assess the stability of the predicted binding mode of this compound and to study the conformational changes in both the ligand and the protein upon binding.

Conformational Dynamics and Stability: An MD simulation would be run for several nanoseconds to observe the behavior of the this compound-protein complex in a simulated physiological environment. Key analyses include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored over time. A stable RMSD value suggests that the complex has reached equilibrium and the binding mode is stable.

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of different parts of the protein, indicating which residues are most affected by ligand binding.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking studies is tracked throughout the simulation to confirm their importance for binding stability.

Table 3: Representative Molecular Dynamics Simulation Data for the this compound-Target Complex

MetricAverage ValueInterpretation
Ligand RMSD1.2 ÅIndicates stable binding within the active site
Protein Backbone RMSD2.0 ÅShows overall stability of the protein structure
Key H-Bond Occupancy> 85%Confirms the stability of crucial hydrogen bond interactions

In Silico Screening and Virtual Library Design of this compound Analogues

Based on the structural information from docking and MD studies, the this compound scaffold can be used to design a virtual library of analogues with potentially improved properties. nih.gov In silico screening of this library can then efficiently identify the most promising candidates for synthesis and biological testing.

Virtual Library Design and Screening: A virtual library can be created by systematically modifying different parts of the parent molecule. For instance, the dimethyl groups on the oxolane ring could be replaced with other alkyl or functional groups, or substitutions could be made on the sulfonamide nitrogen.

This library would then be subjected to high-throughput virtual screening (HTVS), where each analogue is docked into the target's active site. nih.gov The compounds are ranked based on their predicted binding affinity and other properties like drug-likeness (e.g., Lipinski's Rule of Five). This process narrows down a large virtual library to a manageable number of high-priority candidates. researchgate.net

Table 4: Example of a Virtual Library of this compound Analogues and Screening Results

Analogue IDModificationPredicted Binding Energy (kcal/mol)Lipinski's Rule of Five Violations
DMOS-001Parent Compound-8.50
DMOS-0025-ethyl-5-methyl substitution-8.80
DMOS-003N-methyl sulfonamide-7.90
DMOS-0045,5-difluoro substitution-9.20
DMOS-005N-benzyl sulfonamide-9.51 (MW > 500)

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful tool in lead optimization that identifies the essential three-dimensional arrangement of chemical features required for biological activity. distantreader.orgnih.govnih.gov A pharmacophore model for this compound would be constructed based on its key interactions with the target.

Model Development and Lead Optimization: A pharmacophore model would typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. distantreader.orgnih.gov This model serves two main purposes in lead optimization:

Virtual Screening: It can be used to search large chemical databases for novel scaffolds that match the pharmacophore and may have similar biological activity.

Guiding Structural Modifications: The model helps chemists decide which modifications to this compound are likely to enhance binding affinity. For example, if a hydrophobic feature is identified in the model, adding a hydrophobic group to the corresponding position on the molecule could improve potency. nih.govnih.govpatsnap.com

The ultimate goal of lead optimization is to improve not only potency but also selectivity, solubility, and metabolic stability, transforming a promising hit into a viable drug candidate. nih.govpatsnap.com

Table 5: Hypothetical Pharmacophore Model for this compound

FeatureGeometric Location (Relative to Scaffold)Importance
Hydrogen Bond DonorSulfonamide N-H groupEssential for anchoring to the active site
Hydrogen Bond AcceptorSulfonamide Oxygen atomsKey interaction with polar residues
Hydrophobic Center5,5-Dimethyl groupsFills a hydrophobic pocket in the target
Hydrophobic CenterOxolane ringContributes to overall binding affinity

Advanced Spectroscopic and Crystallographic Characterization in Research of 5,5 Dimethyloxolane 3 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR for complete structural assignment)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of organic molecules like 5,5-Dimethyloxolane-3-sulfonamide. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial in providing a detailed picture of the connectivity and spatial arrangement of atoms within the molecule.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, specific chemical shifts are expected for the protons of the two methyl groups, the methylene (B1212753) groups of the oxolane ring, and the methine proton adjacent to the sulfonamide group. The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal adjacent proton-proton couplings.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would correspond to the carbon atoms of the methyl groups, the quaternary carbon of the oxolane ring, the methylene carbons, and the methine carbon bearing the sulfonamide group. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of neighboring atoms. For instance, the carbon atoms attached to the oxygen and sulfur will exhibit characteristic downfield shifts.

2D NMR Techniques for Complete Structural Assignment: To unambiguously assign all proton and carbon signals and to confirm the connectivity, a series of 2D NMR experiments are employed. These include:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, allowing for the tracing of the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is critical for identifying the connectivity across quaternary carbons and heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on typical chemical shift values for similar structural motifs.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C(CH₃)₂~1.2~25
C(CH₃)₂~1.3~26
C (CH₃)₂-~75
CH₂~2.0 (dd)~40
CH₂~2.2 (dd)~40
CH-SO₂NH₂~3.5 (m)~60
O-CH₂~3.8 (d)~70
O-CH₂~4.0 (d)~70

Note: This is a representative table. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and molecular vibrations of this compound. researchgate.netnih.gov These methods are complementary and offer a detailed fingerprint of the molecule's vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. For this compound, characteristic absorption bands are expected for the various functional groups present. The sulfonamide group is particularly informative, with asymmetric and symmetric stretching vibrations of the SO₂ group typically appearing in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.netresearchgate.net The N-H stretching vibrations of the sulfonamide would be observed in the range of 3400-3200 cm⁻¹. The C-O-C stretching of the oxolane ring would likely produce a strong band around 1150-1050 cm⁻¹. researchgate.net The C-H stretching vibrations of the methyl and methylene groups are expected in the 3000-2850 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric SO₂ stretching vibration would be a prominent feature in the Raman spectrum. The C-C and C-S skeletal vibrations would also be observable. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

A table of expected vibrational frequencies for key functional groups is provided below.

Functional Group Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H (Sulfonamide)Stretching3400-3200Weak
C-H (Alkyl)Stretching3000-28503000-2850
S=O (Sulfonamide)Asymmetric Stretching1350-1300Weaker
S=O (Sulfonamide)Symmetric Stretching1160-1120Strong
C-O-C (Ether)Stretching1150-1050Weaker
S-N (Sulfonamide)Stretching~950-850 researchgate.net~950-850
SO₂ (Sulfonamide)Scissoring~600-520 researchgate.net~600-520

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. sccwrp.orgnih.gov It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns.

Accurate Mass Determination: HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula of the molecular ion. For this compound (C₆H₁₃NO₃S), the theoretical monoisotopic mass is 179.06161 Da. uni.lu HRMS analysis would confirm this mass, thereby verifying the elemental composition.

Fragmentation Analysis: In the mass spectrometer, the molecular ion can be induced to fragment into smaller, characteristic ions. The pattern of these fragment ions provides a roadmap of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules or radicals. For example, cleavage of the C-S bond could lead to the formation of ions corresponding to the oxolane ring and the sulfonamide moiety. The loss of SO₂ (64 Da) or NH₂ (16 Da) from the sulfonamide group are also plausible fragmentation pathways. libretexts.org The fragmentation of the oxolane ring itself could lead to a series of characteristic ions.

A table of predicted adducts and their corresponding m/z values from a predictive database is shown below. uni.lu

Adduct m/z
[M+H]⁺180.06889
[M+Na]⁺202.05083
[M-H]⁻178.05433
[M+NH₄]⁺197.09543
[M+K]⁺218.02477

X-ray Crystallography for Solid-State Structure Elucidation and Co-crystal Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide an unambiguous determination of the bond lengths, bond angles, and torsional angles of this compound, confirming its molecular conformation in the solid state.

Solid-State Structure Elucidation: A single crystal of this compound, if obtainable, can be subjected to X-ray diffraction analysis. The resulting electron density map would reveal the exact positions of all atoms, including hydrogens. This would definitively establish the stereochemistry at the chiral center (C3) and the conformation of the five-membered oxolane ring. Furthermore, the crystal packing can be analyzed to understand the intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H and S=O groups, which govern the solid-state architecture.

Co-crystal Analysis: The ability of the sulfonamide group to act as both a hydrogen bond donor (N-H) and acceptor (S=O) makes this compound a candidate for forming co-crystals with other molecules. nih.govnih.gov X-ray crystallography is essential for characterizing these co-crystals, revealing the specific intermolecular interactions that lead to their formation. This can be of interest for modifying the physicochemical properties of the parent compound.

A hypothetical table of crystallographic data is presented below.

Parameter Value
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)e.g., 8.5
b (Å)e.g., 12.1
c (Å)e.g., 9.3
α (°)90
β (°)e.g., 105.2
γ (°)90
Volume (ų)e.g., 925.4
Z4

Note: This is a representative table. Actual crystallographic data would be determined experimentally.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis (if applicable to specific stereoisomers)

Since this compound possesses a chiral center at the C3 position of the oxolane ring, it can exist as a pair of enantiomers. Circular Dichroism (CD) spectroscopy is a powerful technique for studying these stereoisomers.

Chiral Analysis: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. This allows for the determination of the enantiomeric purity of a sample and can also be used to assign the absolute configuration of the enantiomers by comparing the experimental CD spectrum with that predicted by theoretical calculations. The chromophores in the molecule, such as the sulfonamide group, will give rise to characteristic CD signals. While the sulfonamide group itself is not a strong chromophore in the accessible UV-Vis region, its electronic transitions can be influenced by the chiral environment, leading to a measurable CD signal.

Future Research Directions and Therapeutic Potential of 5,5 Dimethyloxolane 3 Sulfonamide

Exploration of Novel Biological Targets for Oxolane Sulfonamides

The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, known to interact with various biological targets. nih.gov Historically, their primary application has been as antimicrobial agents that competitively inhibit dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.gov However, the versatility of the sulfonamide moiety allows for its incorporation into molecules targeting a diverse range of enzymes and receptors.

Current research on sulfonamide-containing compounds has revealed activities beyond their classic antibacterial role. These include:

Anticancer agents : Targeting carbonic anhydrase, cycline-dependent kinases (CDKs), and other proteins involved in cell cycle regulation and tumor progression. nih.govmdpi.com

Anti-inflammatory agents : Inhibiting enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX). nih.gov

Antiviral agents : Including inhibitors of HIV protease. nih.gov

Voltage-gated sodium channel blockers : Showing potential for the treatment of pain. nih.gov

For the oxolane sulfonamide class specifically, future work should focus on screening 5,5-Dimethyloxolane-3-sulfonamide and its derivatives against a broad panel of disease-relevant targets. The unique stereochemistry and conformational properties conferred by the 5,5-dimethyloxolane ring may lead to novel interactions and selectivity profiles that differ from traditional sulfonamides. A systematic approach, possibly using high-throughput screening, could uncover unexpected activities and expand the therapeutic potential of this scaffold.

Design and Synthesis of Hybrid this compound Conjugates

The strategy of creating hybrid molecules, which combine two or more pharmacophores into a single chemical entity, has gained significant traction in drug discovery. nih.gov This approach can lead to compounds with dual or synergistic modes of action, improved pharmacokinetic properties, or the ability to overcome drug resistance.

For this compound, several classes of molecules could be conjugated to its core structure to explore new therapeutic possibilities:

Coumarins : These natural products are known for their diverse biological activities, including antioxidant and anticancer effects. Synthesizing coumarin-oxolane sulfonamide hybrids could yield compounds with enhanced properties. nih.gov

Pyrimidines : As a core structure in many biologically active molecules, including some anti-inflammatory drugs, pyrimidine (B1678525) hybrids could be explored for their potential as dual-action anti-inflammatory agents. nih.gov

Naphthalene-based moieties : Derivatives like Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) are well-known fluorescent probes. stmjournals.in Conjugating such groups could lead to new chemical probes for biological imaging and diagnostics.

The synthesis of these hybrids would likely involve standard organic chemistry transformations, such as nucleophilic substitution reactions where the sulfonamide nitrogen or another functional handle on the oxolane ring acts as a nucleophile. nih.govstmjournals.in The resulting conjugates would then require thorough characterization and biological evaluation to determine their efficacy.

Hybrid ConceptPotential Conjugate PartnerRationale and Potential Therapeutic Area
Anticancer Hybrids Coumarin, Pyrazolo-triazineCombining the potential anticancer activity of sulfonamides with the known cytotoxic or pro-apoptotic effects of coumarins or pyrazolo-triazines. nih.govmdpi.com
Anti-inflammatory Hybrids DihydropyrimidineTo create dual inhibitors of enzymes like mPGES-1 and 5-LOX for enhanced anti-inflammatory effects. nih.gov
Fluorescent Probes Naphthalene (e.g., Dansyl group)To develop tools for biological imaging and to study the distribution and target engagement of the oxolane sulfonamide scaffold. stmjournals.in

Strategies for Overcoming Drug Resistance (if applicable to future antibacterial development)

Should this compound or its derivatives prove to be effective antibacterial agents, addressing the pervasive issue of drug resistance will be paramount. Bacteria have evolved several mechanisms to counteract the effects of sulfonamides. nih.gov The most common is the acquisition of genes (sul1, sul2, sul3, sul4) that encode for a drug-insensitive variant of the target enzyme, dihydropteroate synthase (DHPS). springernature.combiorxiv.org This resistant DHPS functions normally to produce folic acid but has a much lower affinity for sulfonamide drugs. biorxiv.org

Strategies to combat this resistance include:

Structural Modification : The core principle is to design new sulfonamide analogs that can effectively inhibit the resistant forms of DHPS. springernature.com This could involve creating molecules that exploit differences in the active site between the bacterial and resistant enzymes or that bind in a novel way. The unique structure of the 5,5-dimethyloxolane moiety might offer an advantage in this regard.

Drug Synergism : Combining the sulfonamide with an inhibitor of another enzyme in the same metabolic pathway is a clinically proven strategy. ftloscience.com The classic example is the combination of a sulfonamide with trimethoprim, which blocks dihydrofolate reductase, the subsequent enzyme in the folate synthesis pathway. nih.gov

Inhibition of Resistance Mechanisms : Another approach is to co-administer a compound that directly counteracts the resistance mechanism. For example, if resistance is due to drug efflux pumps, an efflux pump inhibitor could restore the efficacy of the sulfonamide. ftloscience.com

Development of Novel Hybrids : Creating hybrid molecules that possess a second mechanism of action could make it more difficult for bacteria to develop resistance. nih.gov

Development of this compound as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. Developing this compound into a chemical probe requires the synthesis of derivatives with specific properties, such as a fluorescent tag or a reactive group for covalent labeling of the target protein.

The sulfonamide scaffold itself has been incorporated into probes. For instance, fluorescent sulfonamides are used to visualize cellular structures and processes. By conjugating a fluorophore like a naphthalene-based group to the this compound core, it may be possible to create novel probes to study its biological targets and mechanism of action. stmjournals.in

Furthermore, if a specific protein target for this class of compounds is identified, photo-affinity labeling probes could be designed. These probes typically contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein, allowing for its identification and characterization.

The development of such probes would be invaluable for elucidating the pharmacology of oxolane sulfonamides and validating their targets in a cellular context.

Integration of Artificial Intelligence and Machine Learning in Oxolane Sulfonamide Research

Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery by accelerating timelines and improving the accuracy of predictions. nih.govnih.gov These computational tools can be applied to oxolane sulfonamide research in several ways:

Target Identification and Validation : AI algorithms can analyze vast biological datasets to identify and prioritize potential new targets for this compound. mdpi.com

Virtual Screening and Lead Optimization : ML models can screen virtual libraries of millions of compounds to identify those most likely to be active against a specific target. nih.gov For oxolane sulfonamides, these models can predict structure-activity relationships (SAR), helping to guide the design of more potent and selective analogs. researchgate.net

Predictive Toxicology : AI can predict potential toxicities of new drug candidates early in the discovery process, reducing the likelihood of late-stage failures. crimsonpublishers.com By analyzing the structure of this compound derivatives, ML models can flag potential liabilities.

Drug Repurposing : AI can identify new therapeutic uses for existing drugs by analyzing connections between drug structures, biological targets, and disease pathways. nih.govnih.gov This could be applied to find new applications for oxolane sulfonamides that were initially developed for a different purpose.

The integration of these in silico methods with traditional wet-lab experiments can create a more efficient and data-driven research cycle, ultimately accelerating the path from a promising compound to a potential therapeutic.

Challenges and Opportunities in the Academic Research of this compound

The academic pursuit of this compound and its analogs presents both significant hurdles and exciting prospects.

Challenges:

Synthesis of Analogs : While the synthesis of sulfonamides is generally well-understood, the creation of a diverse library of this compound derivatives with varied substitution patterns may require the development of novel synthetic methodologies. noelresearchgroup.com

Lack of Known Targets : A primary challenge is the current lack of specific, validated biological targets for this particular subclass of sulfonamides. Without a known target, rational drug design and optimization are difficult.

Overcoming Resistance : If pursued as antibacterial agents, overcoming the well-established mechanisms of sulfonamide resistance in bacteria will be a major challenge that requires innovative molecular design. biorxiv.orgresearchgate.net

Resource Intensiveness : Comprehensive drug discovery campaigns, including high-throughput screening, medicinal chemistry optimization, and preclinical testing, are resource-intensive endeavors that can be challenging in an academic setting.

Opportunities:

Untapped Chemical Space : The 5,5-dimethyloxolane scaffold is relatively underexplored in medicinal chemistry, offering a significant opportunity to discover compounds with novel biological activities and intellectual property potential. rsc.orgrsc.org

Interdisciplinary Collaboration : Research on this compound is an ideal platform for collaboration between synthetic chemists, pharmacologists, computational biologists, and structural biologists.

Development of Novel Chemical Probes : The unique structure provides a foundation for creating sophisticated chemical probes to investigate complex biological questions.

Application of AI/ML : The use of computational tools can help to overcome some of the resource-intensive challenges by prioritizing experiments and generating testable hypotheses, making the research more efficient and focused. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 5,5-Dimethyloxolane-3-sulfonamide, and how can purity be optimized during synthesis?

Methodological Answer:

  • Synthetic Routes : Cyclocondensation of sulfonamide precursors with ketones under acidic catalysis (e.g., H₂SO₄) is a common approach. Alternative pathways include thiol-ene click chemistry or nucleophilic substitution reactions targeting the oxolane ring .
  • Purity Optimization : Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) can isolate high-purity fractions. Monitor by TLC and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Verify methyl group resonance (δ ~1.2–1.5 ppm for CH₃) and sulfonamide protons (δ ~7.5–8.0 ppm).
    • FT-IR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and oxolane C-O-C vibrations (~1100 cm⁻¹).
    • Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC-UV/Vis : Use reverse-phase columns with mobile phases adjusted for polarity (e.g., acetonitrile:water gradients). Calibration curves (R² > 0.995) ensure accuracy .
  • LC-MS/MS : Employ electrospray ionization (ESI) in negative ion mode for enhanced sensitivity. Monitor fragmentation patterns (e.g., m/z transitions) to distinguish from matrix interference .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives of this compound for targeted bioactivity?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes or receptors). Focus on sulfonamide’s hydrogen-bonding interactions and steric compatibility with active sites .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) or lipophilicity (logP) with bioactivity data to prioritize derivatives for synthesis .

Q. How should researchers address contradictory data in stability studies of this compound under varying pH conditions?

Methodological Answer:

  • Controlled Degradation Studies : Expose the compound to buffered solutions (pH 1–13) at 37°C. Monitor degradation kinetics via HPLC and identify byproducts using LC-MS.
  • Statistical Analysis : Apply ANOVA to assess significance of degradation rate differences. Use Arrhenius plots to extrapolate shelf-life under standard conditions .

Q. What experimental strategies can elucidate the mechanism of sulfonamide-enzyme inhibition by this compound?

Methodological Answer:

  • Kinetic Assays : Measure enzyme activity (e.g., carbonic anhydrase) at varying substrate/inhibitor concentrations. Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to infer interaction forces .

Q. How can interdisciplinary approaches enhance understanding of the compound’s physicochemical properties?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways.
  • X-ray Crystallography : Resolve crystal structure to identify intermolecular interactions (e.g., hydrogen bonds) influencing solubility and stability .

Data Contradiction and Theoretical Frameworks

Q. How to resolve discrepancies between theoretical predictions and experimental results in the compound’s reactivity?

Methodological Answer:

  • Benchmarking Calculations : Compare DFT-predicted reaction pathways (e.g., activation energies) with experimental kinetic data. Adjust computational parameters (basis sets, solvation models) to improve accuracy.
  • Error Analysis : Quantify uncertainties in experimental measurements (e.g., via propagation of error) and computational approximations .

Q. What frameworks integrate the compound’s biological activity with its chemical structure in hypothesis-driven research?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Models : Cluster bioactivity data (e.g., IC₅₀ values) against structural descriptors (e.g., steric bulk, electronic effects).
  • Theoretical Justification : Align findings with existing mechanisms (e.g., sulfonamide-mediated enzyme inhibition) to refine hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.